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Compound of Interest

Compound Name: 3-(Hydroxymethyl)-L-tyrosine

Cat. No.: B1639858

Get Quote

Abstract & Strategic Rationale
Synthesizing 3-substituted tyrosine derivatives presents a regiochemical challenge: the para-

position is blocked by the alanine side chain, and the meta-positions (ortho to the phenol) are

electronically activated but sterically hindered.

This protocol utilizes a Formylation-Reduction strategy. Instead of direct hydroxymethylation

(which often leads to polymerization via quinone methides), we first install a formyl group (-

CHO) using the Reimer-Tiemann reaction. This intermediate is stable and can be cleanly

reduced to the target alcohol.

Key Advantages of this Route:

Regiocontrol: The reaction is exclusively ortho-selective due to the phenoxide directing

group.

Scalability: Uses inexpensive reagents (CHCl₃, NaOH, NaBH₄).

Chemoselectivity: The reduction step distinguishes between the newly formed aldehyde and

the existing carboxylic acid/ester.
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Retrosynthetic Analysis
The logical disconnection reveals the 3-formyl intermediate as the linchpin of the synthesis.
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Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Experimental Protocol
Phase 1: Protection (N-Boc-L-Tyrosine)
Rationale: The amine must be protected to prevent carbylamine side reactions with chloroform

and to improve solubility in organic solvents.

Reagents: L-Tyrosine (10.0 g), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq),

Dioxane/Water (1:1).

Procedure:

Dissolve L-tyrosine in 1N NaOH/Dioxane at 0°C.

Add Boc₂O dropwise.

Stir at Room Temperature (RT) for 12 hours.

Workup: Acidify to pH 2-3 with KHSO₄ (avoid HCl to prevent Boc removal). Extract with

Ethyl Acetate (EtOAc).[1]

Yield: Expect >90% of white foam/solid.
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Phase 2: Ortho-Formylation (The Critical Step)
Rationale: The Reimer-Tiemann reaction uses dichlorocarbene (:CCl₂) generated in situ. The

phenoxide anion attacks the carbene, followed by hydrolysis to the aldehyde.

Reagents:

N-Boc-L-Tyrosine (from Phase 1)

Chloroform (CHCl₃) - Excess

Sodium Hydroxide (NaOH) - Aqueous 30% solution

Methanol (small amount to aid phase transfer)

Step-by-Step:

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-L-Tyrosine

(5.0 g) in 30% NaOH (40 mL).

Addition: Add CHCl₃ (15 mL) and MeOH (5 mL). The mixture will be biphasic.[2]

Reaction: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The vigorous

stirring is critical to create an emulsion for the phase-transfer reaction.

Monitoring: Continue reflux for 4–6 hours. The solution typically turns deep red/orange.

Monitor by TLC (System: DCM/MeOH 9:1). Look for a new spot slightly less polar than the

starting material.

Quench & Isolation:

Cool to RT. Evaporate excess CHCl₃.

Acidify carefully with 1N HCl to pH ~2 (Caution: CO₂ evolution).

Extract immediately with EtOAc (3 x 50 mL).

Wash combined organics with Brine, dry over Na₂SO₄.
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Purification: Flash chromatography is usually required to separate the 3-formyl product from

unreacted starting material.

Target:3-Formyl-N-Boc-L-tyrosine.

Phase 3: Chemoselective Reduction
Rationale: Sodium Borohydride (NaBH₄) is selected because it reduces aldehydes to primary

alcohols rapidly at 0°C without reducing the carboxylic acid or the carbamate (Boc).

Reagents:

3-Formyl-N-Boc-L-tyrosine

Sodium Borohydride (NaBH₄)

Methanol (anhydrous)

Step-by-Step:

Dissolution: Dissolve the purified aldehyde (1.0 eq) in anhydrous MeOH at 0°C (ice bath).

Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes. Gas evolution (H₂) will

occur.

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Aldehyde spot should disappear).

Quench: Add Acetone (1 mL) to quench excess hydride, then concentrate the methanol in

vacuo.

Partition: Redissolve residue in EtOAc and wash with saturated NH₄Cl solution.

Product: Evaporation yields N-Boc-3-(hydroxymethyl)-L-tyrosine.

Phase 4: Final Deprotection (Optional)
If the free amino acid is required:

Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at RT.
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Concentrate and precipitate with cold Diethyl Ether to obtain the trifluoroacetate salt of 3-
(Hydroxymethyl)-L-tyrosine.

Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify these specific NMR signals. If these are absent, the

synthesis failed.

Moiety
1H NMR Signal (approx. in
DMSO-d6)

Diagnostic Change

Aldehyde (Phase 2) δ 10.2 ppm (s, 1H)
Appearance indicates

successful formylation.

Hydroxymethyl (Phase 3) δ 4.5 ppm (s, 2H)
Appearance of benzylic -CH₂-

confirms reduction.

Aromatic Protons Split pattern change

3-substitution changes the

AA'BB' system to an ABC

system.

Process Data Summary
Parameter Specification Notes

Overall Yield 25 - 40%
Reimer-Tiemann is the yield-

limiting step.

Purity >95% (HPLC) After column chromatography.

Appearance
Off-white to pale yellow

powder

Oxidizes slowly in air; store

under Argon.

Safety
Corrosive (NaOH), Toxic

(CHCl₃)

Perform all steps in a fume

hood.

Pathway Visualization
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Figure 2: Step-by-step synthetic workflow emphasizing the critical formylation and reduction

stages.

References
Jung, M. E., & Lazarova, T. I. (1997).[3] Efficient Synthesis of Selectively Protected L-Dopa

Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.[3][4] The Journal of

Organic Chemistry, 62(5), 1553–1555.

(Validates the Reimer-Tiemann formylation of N-Boc-Tyrosine).

Wynberg, H. (1960). The Reimer-Tiemann Reaction.[2][3][4][5] Chemical Reviews, 60(2),

169–184.

(Mechanistic background on phenol formylation).

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman
Scientific & Technical. (Standard reference for NaBH4 reduction protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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